![molecular formula C9H9BrO3 B1280424 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one CAS No. 62932-94-9](/img/structure/B1280424.png)

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

Overview

Description

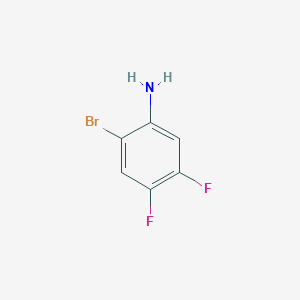

“2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one” is a chemical compound with the molecular formula C9H9BrO3 . It has an average mass of 245.070 Da and a monoisotopic mass of 243.973495 Da . This compound is also known by its IUPAC name, 2-bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one .

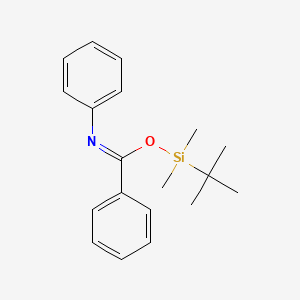

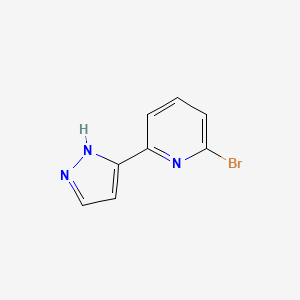

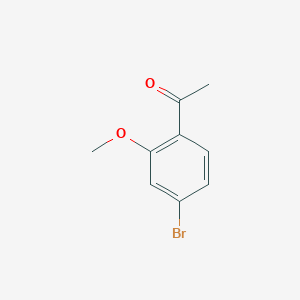

Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the second carbon of an ethanone group. The ethanone group is further attached to a phenyl ring at the first carbon. The phenyl ring has hydroxyl and hydroxymethyl groups attached at the fourth and third positions, respectively .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.674±0.06 g/cm3 . It has a melting point of 128-131°C and a predicted boiling point of 349.4±11.0 °C . The compound is slightly soluble in DMSO and methanol .Scientific Research Applications

- Hapten Design : Researchers use this compound as a reagent to design haptens. Haptens are small molecules that can elicit an immune response when conjugated to a carrier protein. In the case of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, it serves as a hapten for the screening of highly sensitive and specific monoclonal antibodies. These antibodies can be valuable tools for diagnostics, therapeutics, and research .

Monoclonal Antibody Development

Mechanism of Action

Target of Action

It is used as a reagent in the design of haptens for the screening of highly sensitive and specific monoclonal antibodies to salbutamol .

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be abstracted, leaving behind a radical that can further react with other molecules .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

As a hapten, it could potentially induce an immune response when bound to a carrier protein, leading to the production of specific antibodies .

Action Environment

It is known to be stable in solution and should be stored under an inert atmosphere at -20°c .

Safety and Hazards

The compound is classified as dangerous with a GHS05 pictogram . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .

Future Directions

properties

IUPAC Name |

2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRBIXFTHXFQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462701 | |

| Record name | 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | |

CAS RN |

62932-94-9 | |

| Record name | 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-(4-hydroxy-3-(hydromethyl)phenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

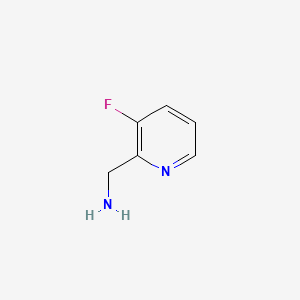

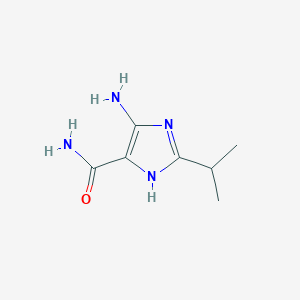

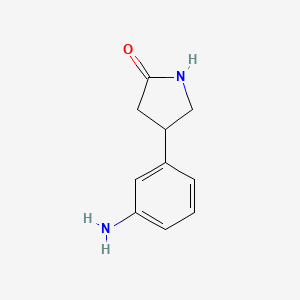

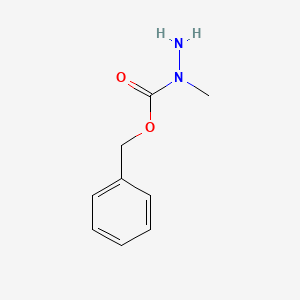

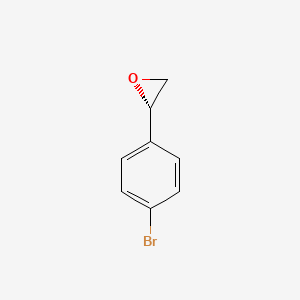

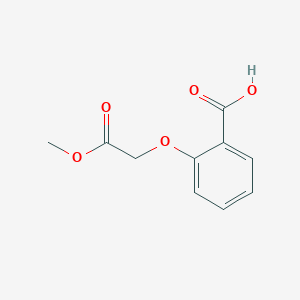

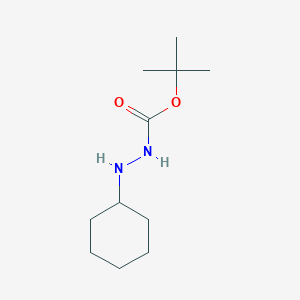

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.